

Spectroscopic Profile of 2-Bromo-1-furan-2-yl-ethanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-1-furan-2-yl-ethanone** (CAS No. 15109-94-1). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This guide also includes detailed experimental protocols for the acquisition of such spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2-Bromo-1-furan-2-yl-ethanone** are summarized below.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-1-furan-2-yl-ethanone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.65	s	-	1H	H-5 (furan)
7.34	d	3.6	1H	H-3 (furan)
6.60-6.61	m	-	1H	H-4 (furan)
4.33	s	-	2H	-CH ₂ Br

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-1-furan-2-yl-ethanone**

Chemical Shift (δ) ppm	Assignment
180.3	C=O
150.3	C-2 (furan)
127.3	C-5 (furan)
119.1	C-3 (furan)
112.8	C-4 (furan)
30.0	-CH ₂ Br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a full spectrum is best for analysis, the characteristic absorption bands for **2-Bromo-1-furan-2-yl-ethanone** are expected in the following regions.

Table 3: Characteristic IR Absorption Bands for **2-Bromo-1-furan-2-yl-ethanone** (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
~3100	C-H stretch (furan)
~1680	C=O stretch (ketone)
~1570, ~1470	C=C stretch (furan ring)
~1280	C-O-C stretch (furan)
~600	C-Br stretch

Note: The exact peak values can vary slightly depending on the sample preparation and the spectrometer used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **2-Bromo-1-furan-2-yl-ethanone**

m/z	Interpretation
188/190	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
109	[M - Br] ⁺
95	[C ₄ H ₃ O-CO] ⁺
67	[C ₄ H ₃ O] ⁺

Note: The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

A sample of **2-Bromo-1-furan-2-yl-ethanone** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

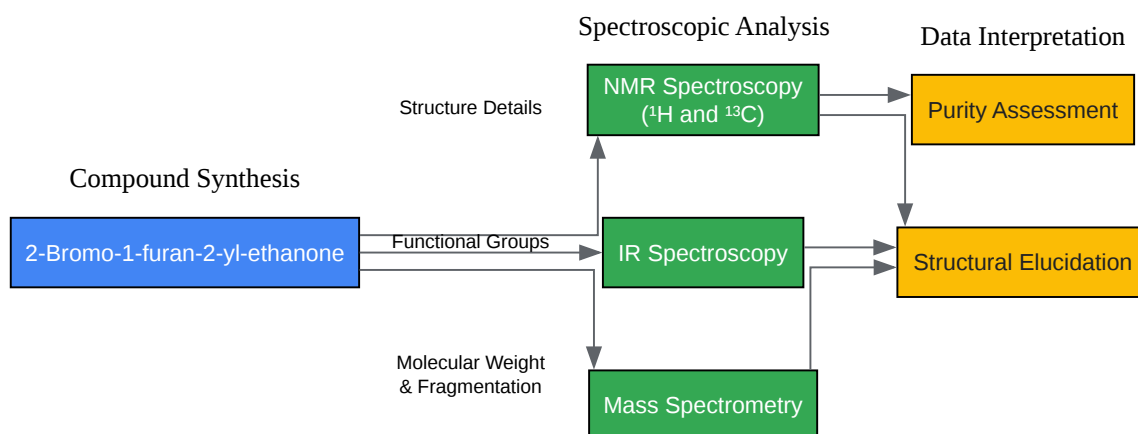
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of **2-Bromo-1-furan-2-yl-ethanone** is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons to form positively charged ions. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of **2-Bromo-1-furan-2-yl-ethanone** is illustrated in the diagram below.



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